molecular formula C12H14FN3O B2687186 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 1006344-04-2

1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B2687186
CAS No.: 1006344-04-2
M. Wt: 235.262
InChI Key: VAUPTEYZYKVYNL-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C12H14FN3O and a molecular weight of 235.26 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further substituted with methyl and amine groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenoxy group. One common synthetic route involves the reaction of 4-fluorophenol with a suitable pyrazole precursor under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

1-[(4-Fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorophenoxy)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-8-12(14)9(2)16(15-8)7-17-11-5-3-10(13)4-6-11/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUPTEYZYKVYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=CC=C(C=C2)F)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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